6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the class of quinolinones. This compound is characterized by its unique structure, which includes an amino group, a methoxymethyl group, and a tetrahydroquinolinone core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione with ethyl carbono-chloridate in pyridine, followed by further reactions, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinolinone core.
Substitution: The amino and methoxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can produce a wide range of functionalized quinolinones.
Scientific Research Applications
6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets in biological systems. The amino group and the quinolinone core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-methyluracil: This compound shares the amino group and a similar heterocyclic structure but differs in the core ring system.
Pyrrolone and Pyrrolidinone Derivatives: These compounds have similar biological activities and are also used in medicinal chemistry.
Uniqueness
6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups and the tetrahydroquinolinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-amino-1-(methoxymethyl)-3,4-dihydroquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-7-13-10-4-3-9(12)6-8(10)2-5-11(13)14/h3-4,6H,2,5,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJHDMIRYWTAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=O)CCC2=C1C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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